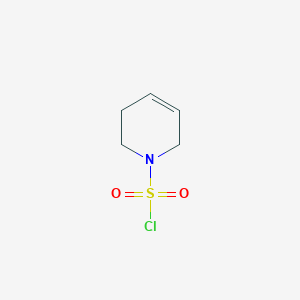
3,6-Dihydro-2H-pyridine-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydro-2H-pyridine-1-sulfonyl chloride, also known as pyridine-3-sulfonyl chloride, is a chemical compound with the molecular formula C5H4ClNO2S and a molecular weight of 177.61 . It is commonly used as a reagent in the synthesis of pyrimidine derivatives .
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chloride can be carried out by taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out a sulfonyl chlorination reaction . This method is advantageous due to its low cost, high product content, convenient operation, and less waste, making it suitable for industrial scale-up production .Chemical Reactions Analysis
Pyridine-3-sulfonyl chloride is known to react with water, undergoing hydrolysis to form sulfonic acids . It’s also used in the synthesis of pyrimidine derivatives .Physical And Chemical Properties Analysis
This compound is a colorless to pale yellow liquid at room temperature and pressure. It has a certain hygroscopicity and is prone to hydrolysis when exposed to water . It has a melting point of 144 °C, a boiling point of 284℃, a density of 1.488, and a flash point of 126℃ .Mécanisme D'action
Target of Action
It is known to be used as a reagent in the synthesis of pyrimidine derivatives .
Mode of Action
It is used as a reagent in the synthesis of pyrimidine derivatives , which suggests that it may interact with other compounds to form complex structures.
Biochemical Pathways
The synthesized pyrimidine derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects .
Result of Action
It is known to be used in the synthesis of pyrimidine derivatives , which have been reported to exhibit anti-proliferative activity against negative breast cancer cells .
Action Environment
It is known to be sensitive to moisture , suggesting that its stability and efficacy could be affected by environmental humidity.
Safety and Hazards
Pyridine-3-sulfonyl chloride is classified as a hazardous chemical. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s recommended to use only outdoors or in a well-ventilated area and to wear protective clothing/eye protection/face protection when handling this chemical .
Propriétés
IUPAC Name |
3,6-dihydro-2H-pyridine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVIZOVTYCJNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-2H-pyridine-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


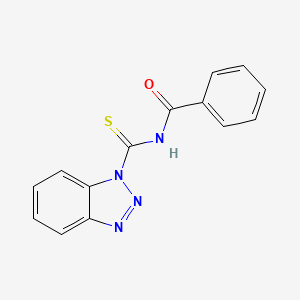
![2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2914314.png)
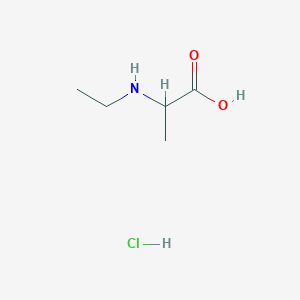
amino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2914316.png)

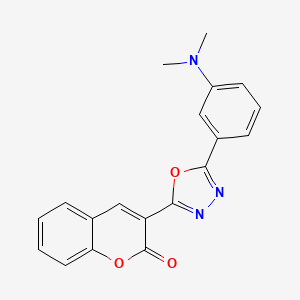
![6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine](/img/structure/B2914320.png)
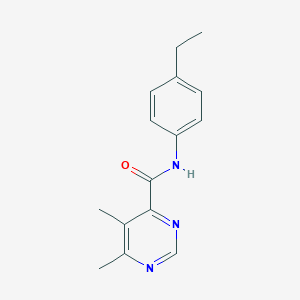
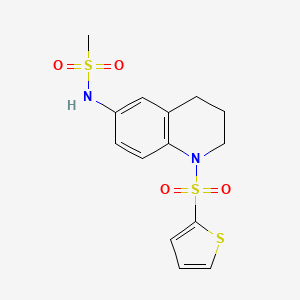
![5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2914326.png)
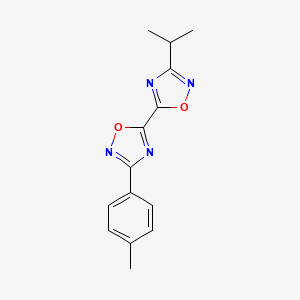
![N-(2-methoxyethyl)-2-[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]butanamide](/img/structure/B2914329.png)
![N-mesityl-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2914331.png)